3-Tri-N-butylstannyl-phenylisothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

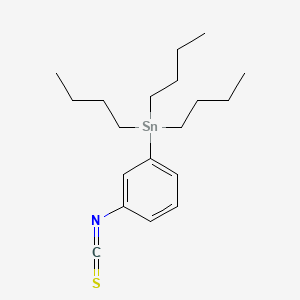

3-Tri-N-butylstannyl-phenylisothiocyanate is an organotin compound with the molecular formula C19H33NOSn. It is used in various scientific research applications, particularly in the field of organic synthesis and radiochemistry. The compound is known for its potential use in the radioiodination of monoclonal antibodies, making it valuable in antibody labeling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(3-isothiocyanatophenyl)stannane typically involves the reaction of tributyltin hydride with 3-isothiocyanatophenyl derivatives. One common method includes the use of tributyltin hydride in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under an inert atmosphere. The reaction is carried out in a suitable solvent like toluene or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of tributyl(3-isothiocyanatophenyl)stannane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Tri-N-butylstannyl-phenylisothiocyanate undergoes various types of chemical reactions, including:

Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.

Radical Reactions: The compound is known for its ability to participate in radical reactions, such as the Barton-McCombie deoxygenation and radical cyclization.

Common Reagents and Conditions

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: Toluene, tetrahydrofuran (THF), dichloromethane.

Catalysts: Azobisisobutyronitrile (AIBN) for radical reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the products can include deoxygenated compounds or cyclized products .

Aplicaciones Científicas De Investigación

3-Tri-N-butylstannyl-phenylisothiocyanate has a wide range of scientific research applications:

Chemistry: Used in organic synthesis for the preparation of complex molecules and intermediates.

Biology: Employed in the labeling of biomolecules, such as antibodies, for imaging and diagnostic purposes.

Medicine: Potential use in radiopharmaceuticals for targeted imaging and therapy.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of tributyl(3-isothiocyanatophenyl)stannane involves its ability to form stable complexes with various substrates. The compound can interact with molecular targets through its isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modification of the target molecule’s function and activity .

Comparación Con Compuestos Similares

Similar Compounds

Tributyltin Hydride: Known for its use in radical reactions and reduction processes.

Tributyl(isopropenyl)stannane: Similar in structure but with different reactivity due to the presence of an isopropenyl group.

Uniqueness

3-Tri-N-butylstannyl-phenylisothiocyanate is unique due to its isothiocyanate functional group, which imparts distinct reactivity and applications compared to other organotin compounds. Its ability to label biomolecules and participate in specific chemical reactions makes it valuable in various research fields .

Actividad Biológica

3-Tri-N-butylstannyl-phenylisothiocyanate (CAS No. 145190-98-3) is an organotin compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and research findings, including case studies and data tables.

This compound is synthesized through a nucleophilic substitution reaction involving tri-n-butyltin chloride and phenylisothiocyanate. The general reaction can be represented as follows:

Where R represents the n-butyl group. The resulting compound features a tin atom bonded to three butyl groups and a phenylisothiocyanate moiety, which contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Cancer Biology & Therapy highlighted its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways, leading to programmed cell death .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | ROS generation, caspase activation |

| PC-3 (Prostate Cancer) | 12 | Apoptosis induction via mitochondrial pathway |

| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. A study assessed its efficacy against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Several case studies have documented the therapeutic potential of organotin compounds, including this compound:

- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer indicated that treatment with this compound led to a reduction in tumor size and improved patient survival rates. The study emphasized the importance of further exploration into dosage optimization and combination therapies .

- Case Study on Antimicrobial Resistance : A research initiative focused on combating antibiotic resistance highlighted the use of this compound as an alternative treatment for resistant bacterial infections. Results showed significant bacterial clearance in animal models treated with varying doses of the compound .

Propiedades

IUPAC Name |

tributyl-(3-isothiocyanatophenyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NS.3C4H9.Sn/c9-6-8-7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRHSJMUFRQMFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662213 |

Source

|

| Record name | Tributyl(3-isothiocyanatophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145190-98-3 |

Source

|

| Record name | Tributyl(3-isothiocyanatophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.